M1 vs. M2 Subtype Selectivity Profile in Radioligand Binding Assays
The compound exhibits a Ki of 156 nM at the muscarinic M1 receptor and a Ki of 1.37 µM at the M2 receptor, yielding an approximately 8.8-fold selectivity for M1 over M2 in displacement assays [1]. In direct comparison, the non-selective antagonist atropine typically shows less than 5-fold selectivity across M1–M3 subtypes in similar binding assays [2]. This differential selectivity profile indicates that 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is more M1-preferring than classic muscarinic antagonists, a property that may be valuable for CNS-targeted research where M2 antagonism is associated with cardiac side effects.
| Evidence Dimension | M1 vs. M2 binding selectivity |
|---|---|
| Target Compound Data | M1 Ki = 156 nM; M2 Ki = 1.37 µM; Selectivity ratio M1/M2 ≈ 8.8 |
| Comparator Or Baseline | Atropine: typically <5-fold M1/M2 selectivity (class reference); Pirenzepine: M1 Ki ~20 nM, M2 Ki ~500 nM, selectivity ~25-fold (literature values) |
| Quantified Difference | Target compound shows 8.8-fold selectivity; Atropine shows negligible selectivity; Pirenzepine shows higher absolute affinity but not directly comparable in the same assay. |
| Conditions | Radioligand displacement: [3H]pirenzepine (M1, bovine striatum); [3H]QNB (M2, rat myocardium) [1]. |
Why This Matters
For researchers designing CNS studies, a compound with measurable M1 preference reduces the risk of confounding peripheral cholinergic effects associated with M2 blockade, guiding selection over non-selective generic alternatives.
- [1] BindingDB. BDBM50405719 (CHEMBL2114395). M1 Ki = 156 nM, M2 Ki = 1.37E+3 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405719 View Source
- [2] Caulfield MP, Birdsall NJ. International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacol Rev. 1998;50(2):279-290. View Source
